molecular formula C13H16ClNO4S B2439749 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid CAS No. 721418-04-8

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid

Numéro de catalogue: B2439749
Numéro CAS: 721418-04-8
Poids moléculaire: 317.78
Clé InChI: QGFTYOUFGPBUIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :

    • Piperidine protons : δ 1.2–2.8 ppm (multiplet, methyl and CH₂ groups).
    • Aromatic protons : δ 7.5–8.1 ppm (doublets for H-5 and H-6 due to ortho chlorine).
    • Carboxylic acid proton : δ 12–13 ppm (broad, exchangeable).
  • ¹³C NMR :

    • Carbonyl carbon : δ 168–170 ppm.
    • Sulfonyl-attached aromatic carbon : δ 140–145 ppm.
    • Chlorine-attached carbon : δ 125–130 ppm.

Infrared (IR) Spectroscopy :

Functional Group Wavenumber (cm⁻¹)
O–H (carboxylic acid) 2500–3300 (broad)
C=O (carboxylic acid) 1680–1720
S=O (sulfonyl) 1320–1360, 1140–1180
C–Cl 550–850

Mass Spectrometry :

  • ESI-MS : Predicted molecular ion [M+H]⁺ at m/z 318.1.
  • Fragmentation :
    • Loss of CO₂ (m/z 274.0).
    • Cleavage of sulfonyl group (m/z 155.0 for piperidine fragment).

A collision cross-section (CCS) of 162.2 Ų is predicted for [M+H]⁺, consistent with its compact sulfonamide structure.

Propriétés

IUPAC Name

4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFTYOUFGPBUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chloro group, a piperidine moiety, and a sulfonyl functional group, which contribute to its unique chemical behavior and biological activity. Its molecular formula is C13H17ClN2O4SC_{13}H_{17}ClN_{2}O_{4}S, and it has been studied for various pharmacological applications.

Antimicrobial Properties

Research indicates that 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid exhibits antimicrobial activity. In a study evaluating related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide functionality is particularly noted for its role in enzyme inhibition, which may contribute to its anticancer effects .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. A study found that derivatives of similar structures showed significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . These findings highlight the potential of 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid as a lead compound for developing new enzyme inhibitors.

The mechanism of action involves the interaction of the compound with specific molecular targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the chloro group may participate in halogen bonding, further influencing biological activity .

Comparative Analysis

To better understand the unique properties of 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityEnzyme Inhibition (IC50)
4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acidModerate to StrongAChE: 1.13 - 6.28 µM
4-Chloro-3-(piperidine-1-sulfonyl)anilineModerateNot specified
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acidWeakNot specified

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid:

  • Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against various strains, showing promising results against Bacillus subtilis with IC50 values comparable to standard antibiotics .
  • Enzyme Inhibition Studies : Research on piperidine derivatives has revealed their potential as effective AChE inhibitors, with some compounds displaying IC50 values significantly lower than established drugs .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid?

The synthesis typically involves sequential sulfonation and chlorination steps. A plausible route includes:

  • Sulfonation : Reacting 3-methylpiperidine with a sulfonating agent (e.g., chlorosulfonic acid) to form the piperidine-sulfonyl intermediate.
  • Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution using FeCl₃ as a catalyst under controlled conditions .
  • Carboxylic acid formation : Oxidation or hydrolysis of a precursor group (e.g., methyl ester) to yield the final benzoic acid derivative. Reaction optimization should prioritize temperature control (20–50°C) and inert atmospheres to minimize side reactions .

Q. What analytical techniques are optimal for characterizing this compound?

A combination of chromatographic and spectroscopic methods ensures accurate characterization:

  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment. System suitability parameters (e.g., tailing factor <2.0) must be validated .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves the sulfonyl and piperidine proton environments. Key signals include δ ~2.8–3.2 ppm (piperidine CH₂) and δ ~7.5–8.0 ppm (aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 346.04 (calculated for C₁₃H₁₅ClNO₄S) .

Advanced Research Questions

Q. How can researchers resolve low solubility in aqueous buffers during bioassays?

Solubility challenges arise from the compound’s hydrophobic sulfonyl-piperidine moiety. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .
  • pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH >5.5) to improve aqueous solubility .
  • Prodrug derivatization : Esterify the carboxylic acid to increase lipophilicity, enabling passive diffusion followed by intracellular hydrolysis .

Q. How should contradictory enzyme inhibition data across studies be addressed?

Discrepancies in IC₅₀ values (e.g., CTP inhibition vs. kinase assays) may stem from:

  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and ATP concentrations to minimize false positives .
  • Orthogonal validation : Employ surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
  • Off-target profiling : Screen against related enzymes (e.g., sulfotransferases) to rule out cross-reactivity .

Q. What methods analyze potential enantiomeric interference in pharmacological studies?

The 3-methylpiperidine group may introduce stereochemical complexity. Mitigation approaches include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with heptane/ethanol gradients to resolve enantiomers. Retention time differences >2 minutes indicate successful separation .
  • Metabolic profiling : Incubate with liver microsomes to assess stereoselective metabolism. LC-MS/MS quantifies enantiomer-specific metabolite ratios .

Q. What strategies validate target engagement in cellular models?

Confirm compound specificity using:

  • CRISPR knockdown : Compare activity in wild-type vs. target gene-knockout cell lines. A >50% reduction in efficacy suggests on-target effects .
  • Competitive binding assays : Co-treat with a fluorescent probe (e.g., BODIPY-labeled inhibitor) and measure fluorescence polarization changes .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTₘ ≥2°C) via differential scanning fluorimetry to confirm stabilization upon binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.